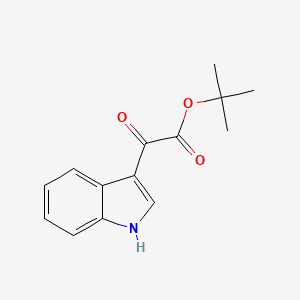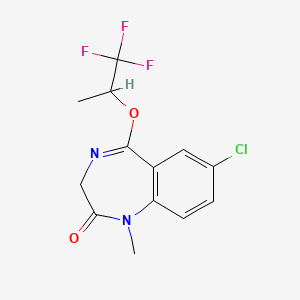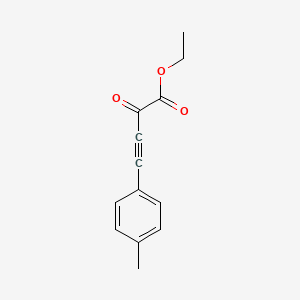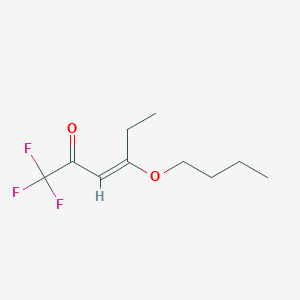![molecular formula C12H20F3NO3 B12846509 Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate CAS No. 57983-24-1](/img/structure/B12846509.png)
Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate is an organic compound with the molecular formula C12H20F3NO3 It is characterized by the presence of a trifluoroacetyl group attached to an amino hexanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sec-butyl 6-[(trifluoroacetyl)amino]hexanoate typically involves the reaction of hexanoic acid derivatives with trifluoroacetic anhydride in the presence of a suitable base. The reaction conditions often include:
Solvent: Dichloromethane or similar organic solvents.
Temperature: Room temperature to slightly elevated temperatures.
Catalyst/Base: Tertiary amines such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group.
Reduction: Reduction reactions may target the trifluoroacetyl group, converting it to a less oxidized form.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester linkage.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Wissenschaftliche Forschungsanwendungen
Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sec-butyl 6-[(trifluoroacetyl)amino]hexanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- Sec-butyl 2-[(trifluoroacetyl)amino]hexanoate
- Butyl 6-[(trifluoroacetyl)amino]hexanoate
Comparison: Sec-butyl 6-[(trifluoroacetyl)amino]hexanoate is unique due to the position of the trifluoroacetyl group and the sec-butyl substituent. These structural features influence its reactivity and interactions with other molecules, distinguishing it from similar compounds.
Eigenschaften
CAS-Nummer |
57983-24-1 |
|---|---|
Molekularformel |
C12H20F3NO3 |
Molekulargewicht |
283.29 g/mol |
IUPAC-Name |
butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-3-9(2)19-10(17)7-5-4-6-8-16-11(18)12(13,14)15/h9H,3-8H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
HFKVLETUMHBSHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC(=O)CCCCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-[(tert-Butoxycarbonyl)amino]-2-cyclopentylpropanoic acid](/img/structure/B12846431.png)

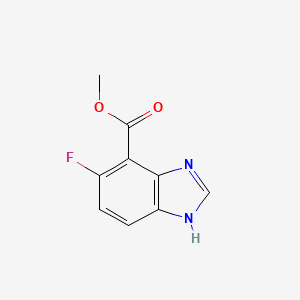

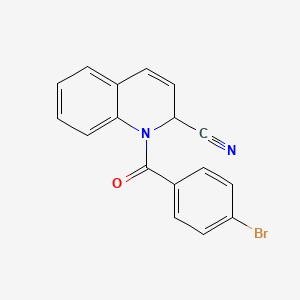
![7-Ethynyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B12846468.png)
